Acid Dissociation Constant (pKa) Differentiates Protonation State at Physiological pH Compared to N-(3-Hydroxypyridin-2-yl)acetamide
The acid dissociation constant (pKa) of N-(2-Hydroxypyridin-3-yl)acetamide is calculated as 10.58 [1]. In contrast, the positional isomer N-(3-hydroxypyridin-2-yl)acetamide exhibits a markedly lower pKa of 8.05 [2]. This difference of 2.53 log units translates to a >300-fold difference in the protonation equilibrium at physiological pH (7.4). The higher pKa of the target compound indicates that the hydroxyl group remains predominantly protonated under biological conditions, whereas the isomer is substantially deprotonated.
| Evidence Dimension | Acid dissociation constant (pKa) of the hydroxyl group |
|---|---|
| Target Compound Data | pKa = 10.58 |
| Comparator Or Baseline | N-(3-hydroxypyridin-2-yl)acetamide: pKa = 8.05 |
| Quantified Difference | ΔpKa = 2.53 (target is more basic by >300-fold at pH 7.4) |
| Conditions | Calculated using JChem software (ChemAxon) under standard conditions |
Why This Matters
This divergence in protonation state directly impacts the compound's ability to donate hydrogen bonds, its solubility profile, and its efficacy as a metal-chelating ligand, making the isomers non-interchangeable in studies of metal coordination or hydrogen-bond-dependent interactions.
- [1] Chembase. N-(2-hydroxypyridin-3-yl)acetamide. Acid pKa: 10.579812. Accessed 2026. View Source
- [2] Chembase. N-(3-hydroxypyridin-2-yl)acetamide. Acid pKa: 8.047758. Accessed 2026. View Source
